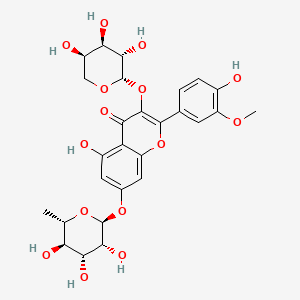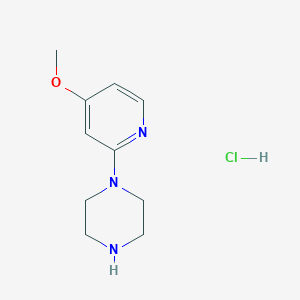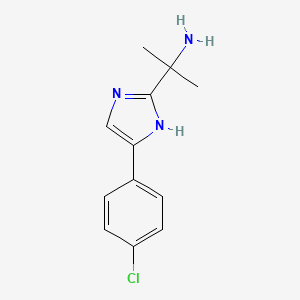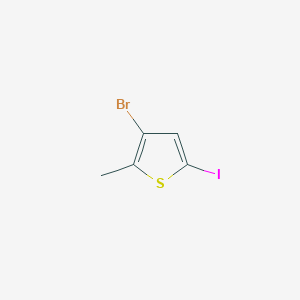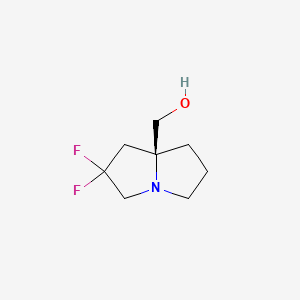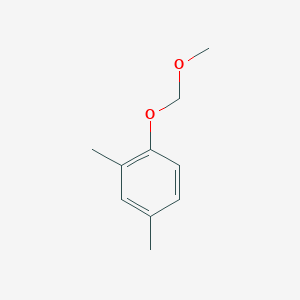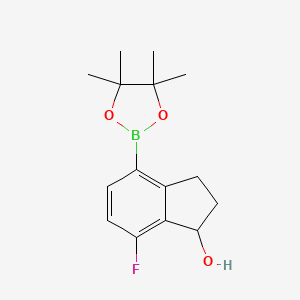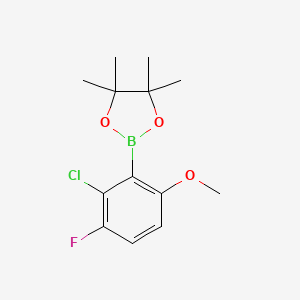![molecular formula C15H16O2 B14032350 3-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B14032350.png)
3-Benzoylbicyclo[3.2.1]octan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoylbicyclo[3.2.1]octan-8-one is a bicyclic compound with the molecular formula C15H16O2 and a molecular weight of 228.29 g/mol This compound is characterized by a bicyclo[321]octane core structure with a benzoyl group attached at the third position and a ketone functional group at the eighth position
Vorbereitungsmethoden
The synthesis of 3-Benzoylbicyclo[3.2.1]octan-8-one typically involves cyclization and acylation reactions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
3-Benzoylbicyclo[3.2.1]octan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoyl group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Benzoylbicyclo[3.2.1]octan-8-one has a wide range of scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of various complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Benzoylbicyclo[3.2.1]octan-8-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-Benzoylbicyclo[3.2.1]octan-8-one can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but contains a nitrogen atom in the ring.
2-Azabicyclo[3.2.1]octane: Another similar compound with a nitrogen atom, used in drug discovery. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H16O2 |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
3-benzoylbicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C15H16O2/c16-14(10-4-2-1-3-5-10)13-8-11-6-7-12(9-13)15(11)17/h1-5,11-13H,6-9H2 |
InChI-Schlüssel |
NZWIPPGKRUJRBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(CC1C2=O)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7R)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-F]benzofuran-7-carboxylic acid](/img/structure/B14032273.png)
![(R)-8-fluoro-2-methyl-6-(3-(methylsulfonyl)phenyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14032279.png)
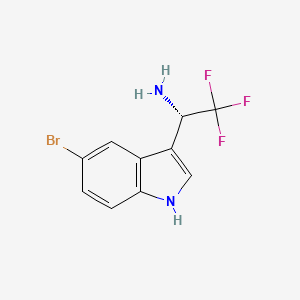
![N-[(3-methylpyrazin-2-yl)methylidene]hydroxylamine](/img/structure/B14032289.png)

